INK4C-IN-2
描述
The exact mass of the compound 4-(Cyclohexylsulfamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(cyclohexylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXPTXOQXHIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281769 | |
| Record name | 4-(cyclohexylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-70-1 | |
| Record name | NSC23005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(cyclohexylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for Studying the INK4C (p18) Cell Cycle Regulatory Pathway
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "INK4C-IN-2" does not correspond to a known chemical entity in publicly available scientific literature. These application notes and protocols focus on the broader topic of the INK4C (also known as p18) signaling pathway and provide methodologies to study its function in cell culture, a likely intent of the original query.
Introduction
INK4C (Cyclin-Dependent Kinase Inhibitor 2C), also known as p18, is a crucial member of the INK4 family of tumor suppressor proteins.[1] These proteins are key regulators of the cell cycle, specifically at the G1 to S phase transition.[2][3] INK4C functions by directly binding to and inhibiting the activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] This inhibition prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression.[3]
Dysregulation of the INK4C/CDK4/6/pRb pathway is a common event in many human cancers.[4] Therefore, understanding the function of INK4C and identifying ways to modulate its pathway is of significant interest in cancer research and drug development. These application notes provide an overview of the INK4C signaling pathway and detailed protocols for its investigation in a cell culture setting.
INK4C (p18) Signaling Pathway
The canonical INK4C signaling pathway is a critical checkpoint in the G1 phase of the cell cycle.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of INK4C (p18) modulation.
Table 1: Effect of p18INK4c Knockout on Lymphocyte Proliferation
| Genotype | Stimulation | Proliferation (cpm) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | Unstimulated | 500 ± 150 | - | [5] |
| p18-/- | Unstimulated | 600 ± 200 | 1.2 | [5] |
| Wild-Type | Anti-CD3 | 25,000 ± 5,000 | - | [5] |
| p18-/- | Anti-CD3 | 60,000 ± 10,000 | 2.4 | [5] |
Table 2: In Vitro Kinase Activity in Lymphocytes from Wild-Type and p18-/- Mice
| Genotype | Kinase Immunoprecipitated | Relative Kinase Activity (%) | Reference |
| Wild-Type | CDK4 | 100 | [6] |
| p18-/- | CDK4 | ~100 | [6] |
| Wild-Type | CDK6 | 100 | [6] |
| p18-/- | CDK6 | 250 | [6] |
Experimental Protocols
Studying the function of INK4C typically involves modulating its expression in cultured cells and observing the downstream effects on cell cycle progression and proliferation.
Experimental Workflow
Protocol 1: siRNA-Mediated Knockdown of INK4C (p18)
This protocol describes the transient knockdown of INK4C expression using small interfering RNA (siRNA).
Materials:
-
Human cell line with detectable INK4C expression (e.g., U2OS, SaOS-2).
-
CDKN2C/p18 INK4c siRNA (pools of 3-5 target-specific siRNAs are recommended).[7]
-
Non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
-
Reagents for Western blotting (see Protocol 3).
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20-80 pmol of INK4C siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[8]
-
Transfection: a. Wash the cells once with 2 mL of Opti-MEM. b. Aspirate the medium and add 0.8 mL of Opti-MEM to the siRNA-lipid complex mixture. c. Add the final 1 mL mixture to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Media Change: Add 1 mL of complete medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Harvesting: After 24-72 hours post-transfection, harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown, cell cycle analysis).
Protocol 2: Overexpression of INK4C (p18)
This protocol describes the transient overexpression of INK4C using a plasmid vector.
Materials:
-
Human cell line with low or absent INK4C expression (e.g., some cancer cell lines).
-
Expression vector containing the full-length human CDKN2C cDNA (e.g., pCMV6-ENTRY-CDKN2C).
-
Empty vector control (e.g., pCMV6-ENTRY).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Reagents for Western blotting and cell cycle analysis.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.
-
Transfection Complex Formation: a. For each well, dilute 2.5 µg of INK4C expression plasmid or empty vector control into 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of P3000 Reagent into the diluted DNA. c. In another tube, dilute 3.75 µL of Lipofectamine 3000 into 125 µL of Opti-MEM. d. Combine the diluted DNA/P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Transfection: Add the DNA-lipid complex to the cells.
-
Incubation and Harvesting: Incubate cells for 48-72 hours post-transfection before harvesting for downstream analysis.
Protocol 3: Analysis of Downstream Effects
A. Western Blotting for pRb Phosphorylation
-
Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-p18 INK4C (to confirm knockdown/overexpression).
-
Anti-phospho-Rb (Ser807/811).
-
Anti-total Rb.
-
Anti-CDK4.
-
Anti-CDK6.
-
Anti-Cyclin D1.
-
Anti-GAPDH or β-actin (as a loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
B. Cell Cycle Analysis by Flow Cytometry
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
C. CDK4/6 Kinase Assay
-
Lyse cells and immunoprecipitate CDK4 or CDK6 using specific antibodies.
-
Wash the immunoprecipitates extensively.
-
Perform an in vitro kinase reaction by incubating the immunoprecipitates with a GST-Rb fusion protein substrate and [γ-32P]ATP.[6]
-
Resolve the reaction products by SDS-PAGE and visualize the phosphorylated GST-Rb by autoradiography.
Small Molecule Modulators of the INK4C Pathway
While a specific inhibitor named "this compound" is not documented, the broader INK4C pathway can be modulated by small molecules that target its downstream effectors, CDK4 and CDK6. Several CDK4/6 inhibitors have been developed and are used in cancer therapy.[9][10] These include:
-
Palbociclib (PD-0332991)
-
Ribociclib (LEE011)
-
Abemaciclib (LY2835219)
These compounds can be used in cell culture experiments to mimic the effects of INK4C activity by directly inhibiting CDK4 and CDK6. This provides a pharmacological approach to studying the consequences of blocking this critical cell cycle checkpoint. Recent studies have also identified CDK4/6 inhibitors as potential activators of the NLRP3 inflammasome, suggesting broader immunomodulatory roles.[11]
References
- 1. p18 INK4C (DCS118) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis | The EMBO Journal [link.springer.com]
- 5. An Important Role of CDK Inhibitor p18INK4c in Modulating Antigen Receptor-Mediated T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors p18INK4c and p27Kip1 mediate two separate pathways to collaboratively suppress pituitary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patent review of small molecule CDK4/6 inhibitors in the treatment of cancer: 2020-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of CDK4/6 Inhibitors as Small Molecule NLRP3 Inflammasome Activators that Facilitate IL-1β Secretion and T Cell Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Novel CDK4/6 Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against cell cycle regulators has marked a significant advancement in oncology. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, in particular, have become a cornerstone treatment for hormone receptor-positive (HR+) breast cancer and are under investigation for a variety of other malignancies.[1][2][3][4] This guide provides a comparative framework for evaluating the preclinical efficacy of a novel CDK4/6 inhibitor, here termed INK4C-IN-2, using patient-derived xenograft (PDX) models. The methodologies and data presented are based on established protocols and findings for currently approved CDK4/6 inhibitors, offering a blueprint for the validation of new therapeutic agents.
The INK4C/CDK4/6 Signaling Pathway: A Key Regulator of Cell Proliferation
The INK4 family of proteins, including p18INK4c, are endogenous tumor suppressors that specifically inhibit CDK4 and CDK6.[5][6][7] By binding to CDK4/6, INK4 proteins prevent the formation of active complexes with D-type cyclins.[6][7] This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[8] Dysregulation of this pathway, a common event in cancer, leads to uncontrolled cell proliferation.[9] this compound is a hypothetical novel small molecule designed to mimic the inhibitory action of INK4C, thereby blocking CDK4/6 activity and arresting the cell cycle in cancer cells.
Caption: The INK4C/CDK4/6 signaling pathway and the mechanism of action of this compound.
Comparative Efficacy of this compound in Patient-Derived Xenografts
To validate the in vivo efficacy of this compound, a head-to-head comparison against a standard-of-care CDK4/6 inhibitor (e.g., Palbociclib) and a vehicle control is essential. This study would utilize a panel of well-characterized PDX models from various tumor types known to be driven by CDK4/6 dysregulation.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.
Quantitative Data Summary
The following tables represent hypothetical data from a study comparing this compound to Palbociclib in three different PDX models: HR+ Breast Cancer, Glioblastoma, and Liposarcoma.
Table 1: Tumor Growth Inhibition (TGI)
| PDX Model | Treatment Group | Dose (mg/kg) | Mean TGI (%) | Standard Deviation | p-value (vs. Vehicle) |
| HR+ Breast Cancer | Vehicle | - | 0 | - | - |
| This compound | 50 | 85 | ± 8.2 | <0.001 | |
| Palbociclib | 100 | 78 | ± 9.5 | <0.001 | |
| Glioblastoma | Vehicle | - | 0 | - | - |
| This compound | 50 | 62 | ± 11.3 | <0.01 | |
| Palbociclib | 100 | 45 | ± 12.1 | <0.05 | |
| Liposarcoma | Vehicle | - | 0 | - | - |
| This compound | 50 | 75 | ± 7.9 | <0.001 | |
| Palbociclib | 100 | 70 | ± 8.8 | <0.001 |
Table 2: Pharmacodynamic Biomarker Analysis (Rb Phosphorylation)
| PDX Model | Treatment Group | p-Rb/Total Rb Ratio (Normalized to Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| HR+ Breast Cancer | Vehicle | 1.00 | - | - |
| This compound | 0.18 | ± 0.05 | <0.001 | |
| Palbociclib | 0.25 | ± 0.07 | <0.001 | |
| Glioblastoma | Vehicle | 1.00 | - | - |
| This compound | 0.41 | ± 0.10 | <0.01 | |
| Palbociclib | 0.58 | ± 0.12 | <0.05 | |
| Liposarcoma | Vehicle | 1.00 | - | - |
| This compound | 0.28 | ± 0.06 | <0.001 | |
| Palbociclib | 0.35 | ± 0.08 | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: Tumor fragments (approximately 3x3x3 mm) are subcutaneously implanted into the flanks of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumors are measured twice weekly with calipers. Once tumors reach a volume of 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. PDX models are typically used for efficacy studies within the first ten passages to maintain fidelity to the original patient tumor.[10][11][12]
In Vivo Drug Efficacy Study
-
Cohort Formation: Once tumors in expanded cohorts reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration: this compound and the comparator drug (e.g., Palbociclib) are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint volume, or after a fixed duration of treatment. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the efficacy study, a subset of tumors from each group is collected at a specified time point after the final dose (e.g., 4 hours).
-
Western Blotting for Rb Phosphorylation:
-
Tumor lysates are prepared and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated Rb (e.g., Ser780) and total Rb.
-
Following incubation with secondary antibodies, protein bands are visualized and quantified using a chemiluminescence imaging system. The ratio of phosphorylated Rb to total Rb is calculated to assess target engagement.
-
-
Immunohistochemistry (IHC) for Ki-67:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Sections are stained with an antibody against the proliferation marker Ki-67.
-
The percentage of Ki-67 positive cells is quantified to assess the anti-proliferative effect of the treatments.
-
Conclusion
This guide outlines a comprehensive, albeit hypothetical, preclinical validation strategy for a novel CDK4/6 inhibitor, this compound, using PDX models. The strength of this approach lies in the direct comparison with established therapies in clinically relevant models.[13][14] The presented data tables and experimental protocols provide a clear framework for assessing efficacy, target engagement, and anti-proliferative effects. Such rigorous preclinical evaluation is indispensable for the successful clinical translation of new cancer therapeutics.
References
- 1. ascopubs.org [ascopubs.org]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. komen.org [komen.org]
- 5. An Important Role of CDK Inhibitor p18INK4c in Modulating Antigen Receptor-Mediated T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIP/KIP and INK4 families as hostages of oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential role for Ink4 and Cip/Kip cell-cycle inhibitors in preventing replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. citeab.com [citeab.com]
- 13. aacr.org [aacr.org]
- 14. oncotarget.com [oncotarget.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
